molecular formula C23H17N3 B14473334 4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 67678-08-4

4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B14473334
CAS No.: 67678-08-4
M. Wt: 335.4 g/mol
InChI Key: PIBUDDZNDPORIH-UHFFFAOYSA-N
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Description

4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrrole ring substituted with an anilino group at the 4-position, and phenyl groups at the 2 and 5 positions, along with a carbonitrile group at the 3-position. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of benzoin and substituted aniline under microwave-assisted conditions . This method is advantageous due to its simplicity and high yield. The reaction typically involves the use of a catalyst and a solvent, with the reaction conditions being optimized for temperature and time to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The choice of solvents, catalysts, and purification methods would be optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The presence of the anilino and phenyl groups allows for substitution reactions, where these groups can be replaced or modified under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrrole derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, as a metallo-β-lactamase inhibitor, the compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the anilino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

67678-08-4

Molecular Formula

C23H17N3

Molecular Weight

335.4 g/mol

IUPAC Name

4-anilino-2,5-diphenyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C23H17N3/c24-16-20-21(17-10-4-1-5-11-17)26-22(18-12-6-2-7-13-18)23(20)25-19-14-8-3-9-15-19/h1-15,25-26H

InChI Key

PIBUDDZNDPORIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(N2)C3=CC=CC=C3)NC4=CC=CC=C4)C#N

Origin of Product

United States

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